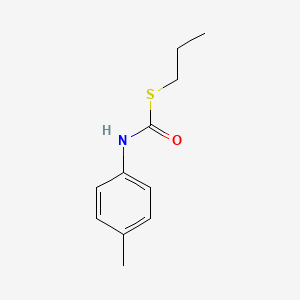![molecular formula C12H12O4 B11949314 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)
3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl derivatives with acrylic acid. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in the synthesis include catalysts like p-toluenesulfonic acid or bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, while the benzo[b][1,4]dioxepin ring can interact with biological macromolecules. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
- 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one
Uniqueness
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid is unique due to the presence of both the benzo[b][1,4]dioxepin ring and the acrylic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C12H12O4 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC名 |
(E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12O4/c13-12(14)5-3-9-2-4-10-11(8-9)16-7-1-6-15-10/h2-5,8H,1,6-7H2,(H,13,14)/b5-3+ |
InChIキー |
LNFHNURJFPZCIX-HWKANZROSA-N |
異性体SMILES |
C1COC2=C(C=C(C=C2)/C=C/C(=O)O)OC1 |
正規SMILES |
C1COC2=C(C=C(C=C2)C=CC(=O)O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N,N'-bis[1-(tert-butylamino)-2,2,2-trichloroethyl]urea](/img/structure/B11949273.png)






